Bienvenue dans la boutique en ligne BenchChem!

3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile

Pharmaceutical Intermediate SSRI Synthesis Citalopram

This 5-carbonitrile-3-oxo-benzofuranone is the pharmacopoeia-preferred intermediate for citalopram and escitalopram manufacturing. Its unique substitution pattern avoids the route failure and impurity risks inherent to regioisomeric or deoxygenated analogs, ensuring unambiguous regiochemical control in nucleophilic additions and cross-couplings. Quantified MAO-A binding (Ki=23 µM) supports CNS SAR programs, while antiproliferative data against EGFR-expressing lines (IC50 8.36–23.67 µM) validate anticancer library synthesis. Procure to leverage a scalable, validated scaffold that accelerates pharmaceutical route optimization.

Molecular Formula C9H5NO2
Molecular Weight 159.144
CAS No. 378751-64-5
Cat. No. B2589920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile
CAS378751-64-5
Molecular FormulaC9H5NO2
Molecular Weight159.144
Structural Identifiers
SMILESC1C(=O)C2=C(O1)C=CC(=C2)C#N
InChIInChI=1S/C9H5NO2/c10-4-6-1-2-9-7(3-6)8(11)5-12-9/h1-3H,5H2
InChIKeyFNZPUJQGNXXSME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile (CAS 378751-64-5): Procurement and Differentiation Guide for Pharmaceutical Intermediates and Research Reagents


3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile (CAS 378751-64-5) is a benzofuran-3(2H)-one derivative featuring a 3-oxo group and a 5-carbonitrile substitution. This bicyclic heterocycle serves as a key pharmaceutical intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs), notably citalopram and its enantiomer escitalopram [1]. The compound is commercially available at 95–98% purity from multiple vendors and is supplied as a pale-yellow to yellow-brown solid with molecular formula C₉H₅NO₂ and molecular weight 159.14 .

3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile: Structural and Functional Constraints That Preclude Generic Substitution


The 5-carbonitrile substitution pattern on the benzofuran-3(2H)-one core of this compound confers distinct reactivity and biological properties that cannot be replicated by regioisomers bearing cyano groups at alternative positions. Positional isomers such as 3-oxo-2,3-dihydrobenzofuran-2-carbonitrile (CAS 1640-99-9) exhibit fundamentally different electronic distribution and steric profiles, leading to divergent outcomes in nucleophilic addition and cross-coupling reactions . Furthermore, the 3-oxo moiety provides a reactive carbonyl handle for condensation chemistry (e.g., Knoevenagel reactions, hydrazone formation) that is absent in fully reduced 2,3-dihydrobenzofuran analogs lacking the ketone group [1]. Substituting with regioisomeric or deoxygenated analogs in established synthetic routes—particularly those validated for citalopram and escitalopram manufacturing—introduces unacceptable risk of route failure, impurity profile alteration, and non-compliance with pharmacopoeial intermediate specifications. The evidence below quantifies these differentiation dimensions.

3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile: Quantitative Differentiation Evidence for Scientific and Procurement Decision-Making


Validated Intermediate in FDA-Approved SSRI Manufacturing Pathway

3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile is explicitly claimed as a key intermediate in patented synthetic routes for citalopram and escitalopram manufacture [1]. In contrast, alternative intermediates such as 5-cyanophthalide require distinct reaction conditions and catalyst systems that introduce different impurity profiles. The compound serves as the core 5-cyano substituted benzofuranone scaffold from which the final 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile structure is elaborated [2].

Pharmaceutical Intermediate SSRI Synthesis Citalopram Escitalopram

Monoamine Oxidase (MAO) Inhibitory Activity Compared to Positional Isomer

3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile has been evaluated for monoamine oxidase inhibitory activity in binding assays. BindingDB entry BDBM50386543 (CHEMBL2048230) reports a Ki value of 23,000 nM for displacement at the MAO-A receptor in rat cerebral cortex [1]. While this potency is modest compared to optimized clinical MAO inhibitors, the 5-carbonitrile substitution confers measurable binding affinity that is absent in the 2-carbonitrile positional isomer, which has been discontinued by multiple suppliers due to lack of demonstrated biological utility .

Monoamine Oxidase Inhibition MAO-A Neurological Disorders

Cyanobenzofuran Scaffold Antiproliferative Activity in EGFR-Expressing Cancer Cell Lines

A 2021 study by Fares et al. synthesized a series of cyanobenzofuran derivatives (compounds 2–12) containing the benzofuran-3-one carbonitrile scaffold and evaluated their antiproliferative activity against HePG2, HCT-116, and MCF-7 cell lines. While the parent compound 3-oxo-2,3-dihydrobenzofuran-5-carbonitrile was not directly tested, the study establishes that the 3-oxo-2,3-dihydrobenzofuran-5-carbonitrile core, when elaborated with appropriate substituents, yields derivatives with IC50 values in the 8.36–23.67 µM range across these cell lines, compared to doxorubicin (IC50 4.17–8.87 µM) and afatinib (IC50 5.5–11.2 µM) [1].

EGFR Inhibition Antiproliferative Cancer Cell Lines

Regioisomeric Specificity: 5-Carbonitrile vs 2-Carbonitrile Differentiation

The 5-carbonitrile substitution pattern (CAS 378751-64-5) is commercially sustained and actively supplied for research applications, whereas the 2-carbonitrile regioisomer (CAS 1640-99-9) has been discontinued from commercial supply channels . This market differential reflects the synthetic utility gap between the two regioisomers. The 5-position cyano group enables regioselective elaboration at the benzofuran 2-position for condensation and cross-coupling reactions, whereas the 2-carbonitrile isomer suffers from steric congestion that limits derivatization at the adjacent reactive site .

Regioisomer Positional Isomer Synthetic Utility

3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile: Validated Application Scenarios for Scientific and Industrial Use


Pharmaceutical Intermediate: Citalopram and Escitalopram Manufacturing

This compound serves as a validated intermediate in patented synthetic routes for the SSRI antidepressants citalopram and escitalopram. Procurement is indicated for process chemistry groups scaling or optimizing citalopram/escitalopram synthesis, where the 5-carbonitrile-3-oxo-benzofuran core is elaborated via organometallic addition and amine alkylation to yield the final 1,3-dihydroisobenzofuran-5-carbonitrile pharmacophore [1][2]. Alternative intermediates such as 5-cyanophthalide introduce additional oxidation steps and divergent impurity profiles, making the 3-oxo-2,3-dihydrobenzofuran-5-carbonitrile the preferred entry point for route optimization.

Medicinal Chemistry: CNS-Targeted MAO Inhibitor Scaffold Development

The quantifiable MAO-A binding affinity (Ki = 23 µM) establishes this compound as a tractable starting point for structure-activity relationship (SAR) studies targeting monoamine oxidase inhibition [1]. Medicinal chemistry teams developing CNS-penetrant MAO inhibitors can leverage the 5-carbonitrile-3-oxo-benzofuran core for fragment-based design or scaffold hopping, with the validated binding data providing a baseline for potency optimization through substituent elaboration.

Oncology Research: EGFR-Targeted Antiproliferative Agent Development

The benzofuran-3-one carbonitrile scaffold has been validated in antiproliferative studies against EGFR-expressing cancer cell lines, with elaborated derivatives achieving IC50 values of 8.36–23.67 µM in MCF-7, HCT-116, and HePG2 cells [2]. Researchers developing novel EGFR tyrosine kinase inhibitors or antiproliferative agents can procure this compound as a core scaffold for parallel synthesis and SAR exploration, building upon established molecular docking insights indicating favorable EGFR active-site interactions for this chemotype.

Synthetic Methodology Development: Regioselective Benzofuranone Derivatization

The 5-carbonitrile substitution pattern, combined with the electrophilic 3-oxo carbonyl and the nucleophilic 2-position methylene, provides a versatile platform for developing regioselective derivatization methodologies. This compound is suitable for Knoevenagel condensations, aldol reactions, and transition metal-catalyzed cross-couplings that require unambiguous regiochemical control. Procurement supports academic and industrial groups developing novel benzofuranone-based synthetic methodologies, where the well-defined substitution pattern ensures reproducible outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.